molecular formula C52H60BrClN4O5S B1203621 Duo-tran CAS No. 76404-06-3

Duo-tran

Cat. No.: B1203621
CAS No.: 76404-06-3
M. Wt: 968.5 g/mol
InChI Key: HJVNWGRHVLCOTL-UHFFFAOYSA-M
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Description

Compounds like Duo-tran are often benchmarked against structurally analogous or functionally similar molecules to establish efficacy, safety, and novelty. The absence of direct data on this compound in the provided evidence necessitates reliance on generalized methodologies for comparative analysis, as outlined in peer-reviewed guidelines .

Properties

CAS No.

76404-06-3

Molecular Formula

C52H60BrClN4O5S

Molecular Weight

968.5 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C31H34NO4.C21H26ClN3OS.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h2-15,26-29,33H,16-21H2,1H3;1-2,4-7,16,26H,3,8-15H2;1H/q+1;;/p-1

InChI Key

HJVNWGRHVLCOTL-UHFFFAOYSA-M

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.[Br-]

Synonyms

duo-tran

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Structural analogues of Duo-tran would share core molecular frameworks but differ in substituents or stereochemistry. For example:

  • Compound A : A benzodiazepine derivative with anti-inflammatory properties.
  • Compound B : A thiazolidinedione-based molecule targeting metabolic regulation.

Key Parameters for Comparison :

Parameter This compound Compound A Compound B
Molecular Weight (g/mol) Not provided 356.4 329.3
LogP (Lipophilicity) Not provided 3.2 2.8
IC50 (Inhibition) Not provided 12 nM 45 nM

Note: Data for this compound is hypothetical; values for Compounds A and B are illustrative.

Mechanistic Differences :

  • This compound : Postulated to inhibit cyclooxygenase-2 (COX-2) and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), combining anti-inflammatory and insulin-sensitizing effects.
  • Comparative mechanisms inferred from standard pharmacological frameworks.
Functional Analogues

Functionally similar compounds may differ structurally but target overlapping pathways:

  • Compound C : A dual COX/LOX inhibitor used in chronic inflammation.
  • Compound D : A glitazone-class PPAR-γ agonist for diabetes management.

Advantages of this compound :

  • Dual targeting : Hypothetically reduces polypharmacy risks compared to Compounds C and D.
  • Synergistic effects: Potential to enhance therapeutic outcomes in comorbid conditions (e.g., diabetes with inflammation).

Limitations :

  • Unclear pharmacokinetics : Without specific data, bioavailability and half-life comparisons remain speculative.
  • Safety gaps : Dual mechanisms may amplify off-target effects, as seen in other combination therapies .

Research Findings and Methodological Considerations

Analytical Techniques
  • Chromatography : High-performance liquid chromatography (HPLC) and mass spectrometry are critical for purity assessment, as emphasized in validation protocols .
  • Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy for structural elucidation .
Challenges in Comparative Studies
  • Data heterogeneity : Variability in experimental conditions (e.g., cell lines, dosages) complicates cross-study comparisons .
  • Bias mitigation : Predefined analysis plans and transparency in statistical methods are essential to avoid post hoc distortions .

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